N,N-dibenzyl-2-cyanoacetamide
Description
Significance of Cyanoacetamide Scaffolds in Synthetic Organic Chemistry
Cyanoacetamide and its derivatives are highly important building blocks in synthetic organic chemistry. researchgate.netijrpr.com The cyanoacetamide scaffold is a key component in the synthesis of numerous heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. benthamdirect.comresearchgate.net These heterocyclic compounds are of great interest due to their widespread presence in biologically active molecules and functional materials. beilstein-journals.org
The reactivity of the cyanoacetamide moiety allows it to be a versatile precursor for a variety of chemical reactions. researchgate.net For instance, the active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) can be readily deprotonated to form a nucleophile, which can then react with various electrophiles. researchgate.net This reactivity is central to many named reactions, including the Knoevenagel condensation and the Gewald reaction. researchgate.netnih.gov
The Knoevenagel condensation involves the reaction of the active methylene group of a cyanoacetamide with an aldehyde or ketone to form a new carbon-carbon double bond. researchgate.net The Gewald reaction, a multicomponent reaction, utilizes a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to construct highly substituted 2-aminothiophenes in a single step. nih.gov These thiophene (B33073) derivatives are important in medicinal chemistry as they are bioisosteres of anthranilic acid, a key scaffold in many pharmaceuticals. nih.gov
Furthermore, cyanoacetamides are used in the synthesis of various other heterocyclic systems such as pyridines, pyrimidines, and pyrazoles. smolecule.comzu.edu.eg The ability to readily construct these diverse and medicinally relevant scaffolds underscores the profound significance of cyanoacetamides in modern organic synthesis and drug discovery. scispace.comresearchgate.net
Historical Context and Evolution of Research on N,N-Dibenzyl-2-cyanoacetamide
The synthesis of cyanoacetamide derivatives has been a subject of research for many years. Early methods often involved the reaction of cyanoacetic acid or its esters with amines. researchgate.net For instance, the synthesis of N-substituted cyanoacetamides can be achieved by reacting ethyl cyanoacetate (B8463686) with the corresponding amine, often under heating. prepchem.com
Specific research into this compound has often been in the context of developing new synthetic methodologies or as a starting material for more complex targets. For example, methods have been developed for the efficient synthesis of N,N-disubstituted cyanoacetamides, including this compound, from malonic ester chloride and secondary amines. tandfonline.com This approach has proven effective for a range of aliphatic and aromatic amines. tandfonline.com
More recent research has explored the utility of this compound in more advanced synthetic transformations. One notable example is its use in the intramolecular Buchner reaction to generate fused cyclohepta-1,3,5-triene derivatives. acs.org In this reaction, an iodonium (B1229267) ylide is generated in situ from this compound, which then undergoes a copper-catalyzed intramolecular reaction. acs.org This highlights the ongoing evolution of research, moving from basic synthesis to the application of this compound in sophisticated chemical transformations.
The compound has also been used as a building block for the synthesis of substituted pyrazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry. smolecule.com This demonstrates the continued relevance of this compound as a valuable tool for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-12-11-17(20)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXLOKKKTYKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dibenzyl 2 Cyanoacetamide and Its Analogues
Direct Amidation and Alkylation Routes
Direct synthesis methods are often favored for their straightforward approach. These routes typically involve the direct reaction between the foundational molecules to form the final product.
Reaction of Cyanoacetic Acid with Dibenzylamine (B1670424)
One of the most direct methods for synthesizing N,N-dibenzyl-2-cyanoacetamide involves the reaction of cyanoacetic acid with dibenzylamine. This process is a form of amidation, where the carboxylic acid group of cyanoacetic acid reacts with the secondary amine, dibenzylamine, to form an amide bond. The reaction is often facilitated by a coupling agent to drive the condensation. smolecule.com
Benzylation of 2-Cyanoacetamide (B1669375)
Another approach is the benzylation of 2-cyanoacetamide. smolecule.com In this method, 2-cyanoacetamide is treated with a benzylating agent, such as benzyl (B1604629) chloride, in the presence of a base. The base deprotonates the amide nitrogen, making it nucleophilic and enabling it to attack the benzyl group, leading to the formation of this compound. This method can also be used to synthesize N-benzyl-2-cyanoacetamide by controlling the stoichiometry of the reactants. ekb.egsigmaaldrich.comottokemi.com
Alkylation of 2-Cyanoacetamide Derivatives in Liquid Ammonia
The alkylation of 2-cyanoacetamide and its derivatives can also be effectively carried out in liquid ammonia. nii.ac.jpjst.go.jp This method often utilizes strong bases like alkali metals or their amides to deprotonate the active methylene (B1212753) group of the cyanoacetamide. nii.ac.jp The resulting carbanion then reacts with an alkyl halide, such as benzyl chloride, to form C-alkylated products. nii.ac.jpnii.ac.jp Research has shown that in the case of benzylation, a significant amount of the dibenzyl derivative, C,C-dibenzylcyanoacetamide, is produced. nii.ac.jp The reaction can be influenced by the choice of the metalating agent and the solvent. For instance, using an excess of cyanoacetamide can favor the production of the monobenzyl derivative. nii.ac.jp
| Reactant 1 | Reactant 2 | Metalating Agent | Solvent | Primary Product | Yield |
| Ethyl Cyanoacetate (B8463686) | Benzyl Chloride | Potassium | Liquid Ammonia | Dibenzylcyanoacetamide | 49% |
| Cyanoacetamide | Benzyl Chloride | Potassium | Liquid Ammonia | Dibenzylcyanoacetamide | 70% |
| Cyanoacetamide | Benzyl Chloride | Sodium | Benzene | Dibenzylcyanoacetamide | - |
Coupling Agent-Mediated Synthesis Approaches
To enhance reaction efficiency and yield, coupling agents are frequently employed in the synthesis of this compound. These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Dicyclohexylcarbodiimide (DCC) Assisted Condensations
Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in the synthesis of amides. In the context of producing this compound, DCC activates cyanoacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with dibenzylamine to yield the desired amide, with dicyclohexylurea formed as a byproduct. smolecule.com This method is valued for its mild reaction conditions and high yields.
Emerging and Advanced Synthetic Strategies
The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, safety, and environmental friendliness. One such emerging strategy involves the use of in situ generated iodonium (B1229267) ylides as safe carbene precursors for intramolecular Buchner reactions. acs.org This method has been applied to N,N-dibenzyl-2-cyanoacetamides, leading to the formation of fused cyclohepta-1,3,5-triene derivatives. acs.org The reaction is catalyzed by copper(II) acetate (B1210297) and is noted for its chemoselectivity, particularly with substrates containing two different benzyl groups. acs.org
Furthermore, multicomponent reactions offer a streamlined approach to synthesizing complex molecules in a single step. researchgate.net While not directly reported for this compound, the principles of multicomponent reactions, such as the Knoevenagel condensation, are applied to produce various cyanoacetamide derivatives. researchgate.netnih.gov These innovative strategies hold promise for the future synthesis of this compound and its analogues.
Continuous Flow Processes for Diazo Transfer in Precursor Synthesis
The synthesis of α-diazo-α-cyanoacetamides, key precursors, often involves diazo transfer reactions, which can be hazardous when performed in traditional batch processes due to the instability of reagents like sulfonyl azides. Continuous flow technology offers a compelling solution by minimizing the volume of hazardous materials present at any given time, thereby enhancing safety. sioc-journal.cn The use of microreactors or flow reactors allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to improved yields and purity. acs.org
Research has demonstrated the efficacy of generating triflyl azide (B81097) (Tf₂N₃) in a continuous flow system for the subsequent diazo transfer to α-cyanoacetamides. This process can achieve high yields, in some cases up to 93%, which is a significant improvement over batch processes. acs.org The enhanced control over reagent addition and temperature in a flow setup is credited for this improved outcome. acs.org
Furthermore, continuous flow processes enable "telescoped" reactions, where the output from one reactor is directly fed into the next, eliminating the need for isolating potentially unstable intermediates. nih.gov For instance, the generation of a sulfonyl azide and the subsequent diazo transfer can be performed sequentially in a continuous stream. This is particularly advantageous when the diazo compound is used in downstream transition-metal-catalyzed reactions, as the solvent and reaction conditions can be made compatible throughout the sequence. acs.org The development of protocols using azide resins for generating sulfonyl azides in a water-free stream further expands the scope of diazo transfer in flow, making it applicable to less acidic substrates. nih.gov
Table 1: Synthesis of α-Diazo-α-cyanoacetamides via Diazo Transfer
| Reactant | Diazo Transfer Reagent | Process Type | Key Findings | Reference |
|---|---|---|---|---|
| α-Cyanoacetamide | Triflyl Azide (TfN₃) | Continuous Flow | Yields up to 93% were achieved, a significant increase from batch processes (65%). The improvement is attributed to superior process control. | acs.org |
| Aryl Acetates | Tosyl Azide (TsN₃) from Azide Resin | Continuous Flow (Telescoped) | Enabled successful telescoping with rhodium-catalyzed O-H insertion without isolating the intermediate α-diazo ester. The process was cleaner than batch reactions. | nih.gov |
| Active Methylene Compounds | Various Sulfonyl Azides | Continuous Flow | Mitigates hazards associated with potentially toxic and explosive organic azides, enabling safer synthesis on a larger scale. | sioc-journal.cnresearchgate.net |
Enzymatic Synthesis Pathways for Related Acetamides
Enzymatic synthesis is emerging as a powerful and sustainable alternative for creating amide bonds, a fundamental reaction in chemical synthesis. york.ac.uk Biocatalysis, utilizing enzymes such as lipases, offers advantages like high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods that often require toxic coupling reagents and harsh conditions. york.ac.ukmdpi.com
One prominent example is the use of Candida antarctica lipase (B570770) B (CALB) for the amidation of carboxylic acids and amines. mdpi.com Research has demonstrated a simple and efficient method using CALB in a green solvent, cyclopentyl methyl ether, to produce a wide range of amides with excellent conversions and yields, often without the need for complex purification steps. mdpi.com This methodology has been successfully applied to the synthesis of 28 different amides, showcasing its broad applicability for primary and secondary amines. mdpi.com
Lipases have also been effectively used in the synthesis of fatty acid amides (FAAs). researchgate.netnih.gov In these processes, immobilized lipases, such as that from Candida rugosa, can efficiently catalyze the reaction between fatty acid methyl esters and amines. researchgate.netnih.gov The progress of these enzymatic reactions can be monitored using techniques like FT-IR and NMR, confirming high conversion rates. researchgate.net The resulting amides have shown potential biological activities, highlighting the utility of this synthetic route for creating functional molecules. researchgate.netnih.gov The use of enzymes for synthesizing secondary and tertiary amides is a significant area of development, with hydrolases like lipases and penicillin acylases being key tools. york.ac.uk
Table 2: Enzymatic Synthesis of Amides
| Enzyme | Substrates | Key Features of the Method | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Free carboxylic acids and various primary/secondary amines | Sustainable and green method using cyclopentyl methyl ether as a solvent. Achieves excellent conversions and yields without intensive purification. | mdpi.com |
| Immobilized Candida rugosa Lipase | Fatty acid methyl esters and ethylene (B1197577) diamine | Efficient synthesis of fatty acid amides (FAAs). The process can be monitored in situ by NMR and FT-IR. | researchgate.netnih.gov |
| Hydrolases (e.g., Lipases, Penicillin Acylases) | Carboxylic acids and amines | Provides an environmentally benign and atom-economical alternative to traditional chemical amide synthesis for producing secondary and tertiary amides. | york.ac.uk |
Mechanistic Investigations of N,n Dibenzyl 2 Cyanoacetamide Reactions
Carbene Pathway Elucidation in Buchner Reactions
A significant advancement in the study of N,N-dibenzyl-2-cyanoacetamide has been the development of a chemoselective intramolecular Buchner reaction using iodonium (B1229267) ylides as carbene precursors. nih.gov Iodonium ylides are recognized as efficient, stable, and relatively reactive carbene sources for transition-metal-catalyzed C-H functionalization reactions. researchgate.netsnnu.edu.cnnih.govrsc.org
In this process, the iodonium ylide is generated in situ from N-benzyl-2-cyanoacetamides and a hypervalent iodine(III) reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), in the presence of a base. nih.gov This stable intermediate subsequently undergoes an intramolecular Buchner reaction catalyzed by a copper salt, like copper(II) acetate (B1210297) hydrate (B1144303) (Cu(OAc)₂·H₂O), to afford the fused cycloheptatriene (B165957) products in high yields. nih.gov This method presents a key advantage as it is not sensitive to air and moisture and avoids the direct handling of hazardous diazo compounds. nih.gov The reaction proceeds via a confirmed carbene pathway, where the copper catalyst facilitates the decomposition of the iodonium ylide into a copper carbene intermediate, which then engages in the intramolecular C-H insertion. nih.gov
The efficacy of this method is demonstrated by the successful synthesis of various fused cyclohepta-1,3,5-triene derivatives from substituted N-benzyl-2-cyanoacetamides.
| Substrate (N-benzyl-2-cyanoacetamide derivative) | Product (Fused cyclohepta-1,3,5-triene) | Yield (%) |
|---|---|---|
| N-benzyl-N-(4-methoxybenzyl)-2-cyanoacetamide | 1-cyano-1-(N-benzylcarbamoyl)-4-methoxy-2,3-dihydro-1H-benzo fu-berlin.deannulene | 85 |
| N-benzyl-N-(3,4-dimethoxybenzyl)-2-cyanoacetamide | 1-cyano-1-(N-benzylcarbamoyl)-4,5-dimethoxy-2,3-dihydro-1H-benzo fu-berlin.deannulene | 82 |
| N-benzyl-N-(4-methylbenzyl)-2-cyanoacetamide | 1-cyano-1-(N-benzylcarbamoyl)-4-methyl-2,3-dihydro-1H-benzo fu-berlin.deannulene | 75 |
| This compound | 1-cyano-1-(N-benzylcarbamoyl)-2,3-dihydro-1H-benzo fu-berlin.deannululene | 72 |
Data sourced from a study on in situ-generated iodonium ylides. nih.gov
Cycloaddition Mechanisms
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org Among these, the [3+2] dipolar cycloaddition is a prominent method for synthesizing five-membered heterocyclic rings. fu-berlin.deallfordrugs.com This reaction class is electronically equivalent to the well-known Diels-Alder reaction, involving a 4π electron component (the 1,3-dipole) and a 2π electron component (the dipolarophile). libretexts.org
The [3+2] dipolar cycloaddition, often referred to as the Huisgen cycloaddition, provides a regio- and stereoselective pathway to five-membered heterocycles. fu-berlin.deallfordrugs.com The mechanism is generally considered to be a concerted process, occurring through a single transition state without the formation of intermediates. fu-berlin.delibretexts.org The reaction involves a 1,3-dipole, which is a three-atom, 4π-electron system, reacting with a dipolarophile containing a 2π-electron system (like an alkene or alkyne). fu-berlin.de
The regioselectivity of the reaction can be rationalized and predicted using Frontier Molecular Orbital (FMO) theory. allfordrugs.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's feasibility and outcome. allfordrugs.com Typically, the reaction proceeds through a HOMO(dipole)-LUMO(dipolarophile) interaction. libretexts.org The regiochemical preference is determined by the overlap of the orbitals with the largest coefficients on the terminal atoms of the dipole and dipolarophile. allfordrugs.com
While specific examples involving this compound in [3+2] cycloadditions are not extensively detailed, its structure contains functionalities that could be elaborated into 1,3-dipoles. For instance, the nitrile group (-C≡N) could potentially be converted into a nitrile oxide, a common 1,3-dipole, which could then react with a suitable dipolarophile.
Isocyanide Reactivity and Cooperative Processes
Isocyanides are a class of compounds characterized by a C≡N-R functional group and are known for their unique reactivity, particularly in multicomponent reactions (MCRs). nih.gov These reactions, where more than two components combine in a single operation, are highly efficient for generating molecular diversity. nih.gov A key feature of isocyanide reactivity is the nucleophilic attack of the isocyanide carbon, which leads to the formation of a highly reactive nitrilium intermediate. nih.gov This intermediate is then typically trapped by another nucleophile present in the reaction mixture. nih.gov
In cooperative processes, the this compound could potentially participate in isocyanide-based MCRs, such as the Passerini or Ugi reactions. nih.gov In a hypothetical Ugi four-component reaction (U4CR), which involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, the this compound could act as the acidic component. nih.gov The reaction would proceed through the initial formation of an imine, followed by nucleophilic attack by the isocyanide to form the nitrilium intermediate. This reactive species would then be trapped by the enolate or a related nucleophile derived from the deprotonated cyanoacetamide, leading to a complex bis-amide product after intramolecular rearrangement. nih.gov
Analysis of Regioselectivity and Stereoselectivity in Transformations
The selectivity of chemical reactions involving this compound is a critical aspect of its synthetic utility. In the intramolecular Buchner reaction, regioselectivity becomes paramount when the N,N-dibenzyl groups are electronically distinct. nih.gov
Research has shown that when N,N-dibenzyl-2-cyanoacetamides with two different benzyl (B1604629) groups are subjected to the copper-catalyzed intramolecular Buchner reaction, the C-H insertion occurs with high selectivity on the more electron-rich benzyl group. nih.gov For example, in a competition experiment between a p-methoxybenzyl group and an unsubstituted benzyl group, the carbene insertion happens exclusively on the electron-donating methoxy-substituted ring. nih.gov This selectivity is attributed to the increased nucleophilicity of the electron-rich aromatic ring, which facilitates the electrophilic attack of the intermediate copper carbene.
| Substrate | Aryl Group 1 | Aryl Group 2 | Site of Buchner Reaction | Reference |
|---|---|---|---|---|
| N-benzyl-N-(4-methoxybenzyl)-2-cyanoacetamide | Benzyl | 4-Methoxybenzyl | 4-Methoxybenzyl (Electron-rich) | nih.gov |
| N-benzyl-N-(4-chlorobenzyl)-2-cyanoacetamide | Benzyl | 4-Chlorobenzyl | Benzyl (More electron-rich) | nih.gov |
Similarly, in related systems such as the intramolecular C-H insertion reactions of 2-diazo-2-sulfamoylacetamides, high chemoselectivity is observed. mdpi.com Studies on these related compounds show a strong preference for aromatic 1,5-C-H insertion over other potential pathways like aliphatic C-H insertion or cyclopropanation, highlighting the electronic and steric factors that govern the reactivity of the intermediate carbene. mdpi.com The stereoselectivity in such transformations, particularly in the creation of new chiral centers, is often controlled by the use of chiral catalysts, such as Ru(II)-Pheox complexes in related diazoacetamide (B1201003) reactions, though specific studies on chiral variants of the iodonium ylide-based Buchner reaction with this compound are less common. rsc.org
Derivatives and Structural Modifications of N,n Dibenzyl 2 Cyanoacetamide
N-Substituted Cyanoacetamide Derivatives: Synthesis and Reactivity
N-substituted cyanoacetamide derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems. tubitak.gov.trtubitak.gov.tr Their preparation is often achieved through straightforward and economical methods.
Synthesis: A primary and widely utilized method for synthesizing N-substituted cyanoacetamides involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. tubitak.gov.trresearchgate.net One common approach is the solvent-free fusion method, where an aromatic amine is heated with an excess of ethyl cyanoacetate (B8463686) at elevated temperatures (e.g., 150 °C) to yield the corresponding cyanoacetanilide derivative. tubitak.gov.tr Other methods include the reaction of amines with cyanoacetic acid under different conditions or the cyanoacetylation of amines using 3-oxopropanenitriles. researchgate.net
Reactivity: Cyanoacetamide derivatives are polyfunctional compounds, possessing both nucleophilic and electrophilic characteristics, which makes them highly reactive and versatile synthons in organic synthesis. tubitak.gov.trresearchgate.net
Nucleophilic Centers: The molecule has two primary nucleophilic sites: the active methylene (B1212753) carbon (C-2) and the amide nitrogen (NH). The reactivity order indicates that the C-2 position is more nucleophilic than the NH group (C-2 > NH). tubitak.gov.trresearchgate.netresearchgate.net This active methylene group readily participates in condensation and substitution reactions. tubitak.gov.tr
Electrophilic Centers: There are also electrophilic positions, primarily the carbonyl carbon of the amide (C-1) and the carbon of the cyano group (C-3). The established reactivity order is C-3 > C-1. tubitak.gov.trresearchgate.net
This dual reactivity allows N-substituted cyanoacetamides to react with various bidentate reagents, leading to the formation of a diverse range of five- and six-membered heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, thiazoles, and thiophenes. tubitak.gov.trresearchgate.net
The table below summarizes the key reactive sites of the cyanoacetamide core structure.
| Site | Type | Description | Relative Reactivity |
| C-2 | Nucleophilic | Active methylene carbon | High |
| NH | Nucleophilic | Amide nitrogen | Moderate |
| C-3 | Electrophilic | Cyano group carbon | High |
| C-1 | Electrophilic | Carbonyl carbon | Moderate |
Bis-Cyanoacetamide Derivatives in Complex Heterocyclic Systems
Bis(α-cyanoacetamides) represent a specialized class of derivatives where two cyanoacetamide units are linked by a spacer. These molecules are highly effective intermediates for the synthesis of complex heterocyclic and even macrocyclic structures. researchgate.netbenthamdirect.com Their utility stems from the presence of multiple reactive centers within a single molecule. A typical bis(α-cyanoacetamide) contains two electrophilic sites and three nucleophilic sites, enabling a variety of coupling reactions. researchgate.netbenthamdirect.com
These versatile reagents are employed to construct a wide range of molecular systems, including mono-, bi-, and tricyclic heterocycles. researchgate.net The specific architecture of the resulting compound is determined by the nature of the spacer linking the two cyanoacetamide units and the reagents used in the cyclization reactions. researchgate.netbenthamscience.com The study of bis(α-cyanoacetamides) has led to the development of novel bis-heterocyclic derivatives, such as bis(1H-pyrazole) and bis(pyridine) systems, which are of interest for their potential applications in medicinal and materials chemistry. benthamscience.combohrium.com
Influence of Substituent Effects on Chemical Behavior
The chemical behavior of N-substituted cyanoacetamide derivatives can be finely tuned by altering the substituents on the N-aryl group. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the molecule's reactivity and spectroscopic properties.
Linear free energy relationships (LFER), such as the Hammett equation, have been successfully applied to study these influences in N-(substituted phenyl)-2-cyanoacetamides. researchgate.net By correlating spectroscopic data (IR, ¹H-NMR, and ¹³C-NMR) with Hammett substituent constants, researchers can quantify the transmission of electronic effects through the molecule. researchgate.net
Studies on a series of N-(substituted phenyl)-2-cyanoacetamides have shown that substituent-induced ¹³C-NMR chemical shifts (SCS) for atoms like the carbonyl carbon (C=O) and the amide nitrogen (N-H) are sensitive to these electronic effects. researchgate.net A strong correlation of the C=O chemical shifts with a combination of electrophilic and nucleophilic substituent constants suggests a significant contribution from extended resonance interactions (π–delocalization). researchgate.net Such analyses, often combined with computational methods like Density Functional Theory (DFT), provide deep insight into how structural modifications influence the transmission of electronic effects within these molecules. researchgate.net
The following table presents examples of substituents used in such studies and their general electronic effect.
| Substituent | Formula | Position on Phenyl Ring | General Electronic Effect |
| Methoxy | -OCH₃ | Varies | Electron-donating |
| Chloro | -Cl | Varies | Electron-withdrawing |
| Bromo | -Br | Varies | Electron-withdrawing |
| Nitro | -NO₂ | Varies | Strongly electron-withdrawing |
| Acetyl | -COCH₃ | Varies | Electron-withdrawing |
| Hydroxyl | -OH | Varies | Electron-donating |
Catalytic Applications and Roles of N,n Dibenzyl 2 Cyanoacetamide
Participation in Copper-Catalyzed Transformations
The primary involvement of N,N-dibenzyl-2-cyanoacetamide in catalysis is as a precursor to diazo compounds, which then participate in copper-catalyzed reactions. The active methylene (B1212753) group (the carbon atom situated between the cyano and carbonyl groups) of this compound allows for its conversion into a corresponding diazo derivative, specifically an N-benzyl-2-cyano-2-diazoacetamide. This derivative is the key reactant in subsequent catalytic transformations.
These transformations are significant as they provide a pathway to complex nitrogen-containing heterocyclic structures. The copper catalyst is crucial for generating a copper-carbene intermediate from the diazo compound, which then undergoes the desired intramolecular reaction.
A notable application of a derivative of this compound is in the intramolecular Buchner reaction, catalyzed by the inexpensive and readily available copper(II) acetylacetonate (B107027). semanticscholar.org This reaction utilizes N-benzyl-2-cyano-2-diazoacetamides to synthesize a variety of 9-aza-1-cyanobicyclo[5.3.0]deca-2,4,6-trien-10-ones, which are bicyclic products containing a seven-membered ring fused to a five-membered ring. semanticscholar.org
The methodology is distinguished by its high chemospecificity, meaning the reaction selectively produces the desired bicyclic product without competing side reactions. semanticscholar.org The use of copper(II) acetylacetonate as the catalyst is a key advantage, offering a more cost-effective alternative to catalysts based on precious metals like rhodium or ruthenium that are often used for such transformations. The reaction demonstrates a broad substrate scope, successfully accommodating various substituents on the aromatic rings of the diazoacetamide (B1201003) precursor, leading to moderate to excellent yields of the final products. semanticscholar.org
Table 1: Substrate Scope in the Copper(II) Acetylacetonate-Catalyzed Intramolecular Buchner Reaction Yields correspond to the isolated bicyclic products synthesized from various substituted N-benzyl-2-cyano-2-diazoacetamides.
| Substrate Substituent (R) | Yield (%) |
|---|---|
| H | 85% |
| 4-Me | 89% |
| 4-OMe | 92% |
| 4-Cl | 78% |
| 4-Br | 75% |
| 3-Me | 82% |
Contributions to Enantioselective Processes
A comprehensive review of scientific literature indicates that the direct role of this compound as a chiral ligand, auxiliary, or catalyst in enantioselective processes is not extensively documented. While the broader class of cyanoacetamide derivatives has been a subject of study in chiral separations, specific catalytic applications for this compound in asymmetric synthesis have not been prominently reported. Research in enantioselective catalysis typically focuses on molecules with specific structural features that can effectively induce chirality, such as C2-symmetric ligands or rigid backbones, which are not inherent to the structure of this compound itself. Therefore, its contribution in this area appears to be minimal based on available research.
Exploration in Organocatalytic Systems
Similar to its role in enantioselective processes, the application of this compound within organocatalytic systems is not well-established in the scientific literature. Organocatalysis relies on the use of small, metal-free organic molecules to accelerate chemical reactions. While structurally related compounds, such as N,N-dibenzyl diaminomethylenemalononitrile, have been investigated as organocatalysts in reactions like the asymmetric Henry reaction, this is a distinct chemical entity. Searches for the direct use of this compound as either a catalyst or a primary substrate in organocatalytic reactions did not yield significant findings, suggesting this is not a current area of its application.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tertiary amides like N,N-dibenzyl-2-cyanoacetamide, Density Functional Theory (DFT) is a widely used method to investigate electronic structure and reactivity. Time-dependent DFT (TD-DFT) extends these calculations to predict electronic absorption spectra and properties of excited states.
Electronic Structure Analysis and Molecular Orbitals
The electronic behavior of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. nih.gov In this compound, the electron-withdrawing nature of the cyano and carbonyl groups, combined with the electron-donating potential of the nitrogen lone pair and the pi systems of the benzyl (B1604629) groups, creates a complex electronic environment. DFT calculations would precisely quantify these orbital energies and map their distribution across the molecule.
Table 1: Representative Quantum Chemical Descriptors (Hypothetical DFT Calculation)
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | LUMO-HOMO energy difference, indicating chemical reactivity |
| Chemical Potential (μ) | Describes the escaping tendency of an electron from a stable system |
| Chemical Hardness (η) | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons |
Conformational Analysis and Energetic Stability
The structure of this compound is not static; it exists as an equilibrium of different conformations due to rotation around its single bonds. The most significant of these is the hindered rotation around the amide C-N bond, which has a partial double bond character. scielo.br This restriction leads to the possible existence of distinct E/Z isomers (or rotamers), which can have different energies and may be separable at low temperatures. iaea.org
Computational methods can be used to perform a conformational analysis by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. This process identifies the most stable, low-energy conformers and the energy barriers that separate them. researchgate.net For similar N-benzyl acetamide (B32628) derivatives, these rotational barriers can be significant, often in the range of 15-23 kcal/mol, making the interconversion between rotamers a relatively slow process on the NMR timescale. scielo.briaea.org The relative stability of different conformers is influenced by steric hindrance between the bulky benzyl groups and the acetamide backbone. researchgate.net
Computational Prediction of Reaction Mechanisms and Energetic Profiles
Theoretical calculations are invaluable for mapping out potential reaction pathways for this compound. By modeling the geometries of reactants, transition states, and products, DFT can be used to calculate the activation energies and reaction enthalpies for proposed mechanisms. nih.gov
For instance, in reactions involving the active methylene (B1212753) group (the CH2 between the cyano and carbonyl groups), computational studies can predict the acidity of the protons and model the structure of the resulting carbanion. Similarly, the mechanism of hydrolysis or other transformations of the amide or cyano groups can be investigated. These energetic profiles help researchers understand the feasibility of a reaction and predict which products are most likely to form. preprints.org
Characterization of Non-Covalent Interactions and their Influence on Chemical Behavior
Non-covalent interactions play a critical role in determining the three-dimensional structure, crystal packing, and interactions of this compound with other molecules. These interactions, though weaker than covalent bonds, collectively have a significant impact on the molecule's properties. Key non-covalent interactions would include:
Van der Waals forces: Arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Due to the permanent dipoles of the carbonyl and cyano groups.
π-π stacking: Potential interactions between the phenyl rings of the two benzyl groups, which can influence the molecule's preferred conformation.
C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzyl and methylene groups with the oxygen of the carbonyl group or the nitrogen of the cyano group.
Tools such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these weak interactions from the calculated electron density. nih.gov Understanding these forces is crucial for predicting how the molecule will behave in a condensed phase or interact with a biological target. researchgate.net
Supramolecular Chemistry Involving N,n Dibenzyl 2 Cyanoacetamide Scaffolds
Design Principles for Molecular Recognition Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic molecular recognition systems often mimics biological systems, where shape, size, and chemical complementarity dictate the binding affinity and selectivity. For N,N-dibenzyl-2-cyanoacetamide to function within a molecular recognition system, these principles of complementarity are paramount.
The design of a host molecule intended to recognize this compound would require a cavity or binding site that is sterically and electronically complementary to its structure. This includes accommodating the two bulky benzyl (B1604629) groups and providing specific interaction sites for the cyano and acetamide (B32628) moieties. For instance, a host could be designed with aromatic panels to interact with the benzyl groups via π-stacking and with hydrogen bond donors to interact with the carbonyl oxygen of the amide group.
Conversely, this compound itself can be incorporated into a larger scaffold designed to recognize specific guest molecules. The benzyl groups can act as "walls" to create a binding pocket, while the cyano and amide groups can be positioned to form specific hydrogen bonds or dipole-dipole interactions with a targeted guest. The conformational flexibility of the benzyl groups could also allow for an "induced fit" mechanism, where the host adapts its shape upon guest binding to optimize the non-covalent interactions.
Role of Non-Covalent Interactions in Assemblies
The formation of supramolecular assemblies from this compound scaffolds is driven by a combination of non-covalent interactions. mdpi.com These weak forces, when acting in concert, can lead to the formation of stable and well-defined larger structures. rsc.org
Hydrogen Bonding: The amide functionality in this compound is a key player in directing assembly through hydrogen bonding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, leading to the assembly of molecules into chains, tapes, or more complex networks.
π-Stacking: The two benzyl groups provide extensive aromatic surfaces capable of engaging in π-π stacking interactions. mdpi.com These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of aromatic rings, can be a significant driving force for the self-assembly of this compound into ordered structures. The arrangement of the benzyl groups can favor either face-to-face or edge-to-face stacking geometries.
Dipole-Dipole Interactions: The polar cyano group (C≡N) possesses a strong dipole moment, which can lead to dipole-dipole interactions with other polar molecules or functional groups within the assembly. These directional interactions can help to control the orientation of the molecules within the supramolecular structure.
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Functional Group(s) | Role in Assembly |
| Hydrogen Bonding | Amide (N-H donor, C=O acceptor) | Directional control, formation of chains and networks |
| π-Stacking | Benzyl groups | Stacking of aromatic rings, stabilization of aggregates |
| Van der Waals Forces | Entire molecule | Overall cohesive energy and packing |
| Dipole-Dipole Interactions | Cyano group, Amide group | Orientational control, interaction with other polar groups |
Self-Assembly and Self-Organization Processes
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, the interplay of the various non-covalent forces described above can be expected to lead to the formation of well-defined supramolecular architectures. The specific outcome of the self-assembly process will be influenced by factors such as solvent, temperature, and concentration.
In a non-polar solvent, for instance, the polar amide and cyano groups might drive the molecules to aggregate in a way that minimizes their exposure to the solvent, potentially forming micelle-like structures with the benzyl groups on the exterior. In contrast, in a more polar solvent, π-stacking interactions between the benzyl groups might become the dominant organizing force.
Self-organization is a related process where the assembly of individual components leads to a system with emergent properties. By carefully designing derivatives of this compound with additional functional groups, it may be possible to program the self-assembly process to yield materials with specific functions, such as gels, liquid crystals, or nanomaterials with tailored electronic or optical properties.
Host-Guest Chemistry Applications
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. thno.org Supramolecular assemblies of this compound could potentially serve as hosts for a variety of guest molecules.
The spaces created between the bulky benzyl groups in an assembled structure could form hydrophobic pockets capable of encapsulating small organic molecules. The selectivity of such a host would be determined by the size and shape of the cavity, as well as any specific interactions with the functional groups lining the interior.
Furthermore, by modifying the this compound scaffold, it is possible to design hosts with specific recognition properties. For example, the introduction of charged groups could lead to hosts that selectively bind to ions, while the incorporation of chiral centers could result in hosts that can distinguish between enantiomers of a guest molecule. The principles of host-guest chemistry are fundamental to applications such as drug delivery, sensing, and catalysis. rsc.org
N,n Dibenzyl 2 Cyanoacetamide in Materials Science Research
Potential as a Precursor for Novel Polymers
The potential of N,N-dibenzyl-2-cyanoacetamide as a monomer for the synthesis of novel polymers has been suggested in chemical supplier literature, but specific examples of its polymerization or the characterization of resulting polymers are not documented in peer-reviewed research. smolecule.com Theoretically, the molecule possesses reactive sites that could potentially engage in polymerization reactions. The active methylene (B1212753) group adjacent to the cyano and carbonyl groups could, in principle, participate in certain types of condensation or addition polymerization reactions.
However, the bulky N,N-dibenzyl groups are likely to present significant steric hindrance, which may impede or prevent polymerization. This steric bulk could also influence the properties of any potential polymer, possibly leading to materials with low crystallinity and altered solubility characteristics.
To explore its potential as a polymer precursor, future research could focus on:
Activation of the methylene group: Investigating reaction conditions that could facilitate the deprotonation of the methylene group to create a reactive intermediate for polymerization.
Co-polymerization: Utilizing this compound as a co-monomer with other, more reactive monomers to incorporate its specific functionalities into a larger polymer chain.
Ring-opening polymerization: Exploring the possibility of synthesizing cyclic derivatives of this compound that could undergo ring-opening polymerization to yield linear polymers.
Without experimental data, the properties and potential applications of polymers derived from this compound remain speculative.
Contribution to the Design of Functional Materials
The contribution of this compound to the design of functional materials is not explicitly detailed in current scientific literature. However, by examining the functional groups present in the molecule, one can hypothesize potential roles it might play in the development of new materials.
The cyano (-CN) and amide (-CONH-) functionalities are known to be valuable in the design of various functional materials. For instance, the nitrile group can be involved in the synthesis of heterocyclic compounds, which are often the building blocks for materials with interesting electronic or photophysical properties. The amide group can participate in hydrogen bonding, which can influence the self-assembly and mechanical properties of materials.
The presence of two benzyl (B1604629) groups introduces aromatic character, which could be exploited in the design of materials with specific optical or electronic properties. These bulky, non-polar groups would also significantly impact the solubility and processing characteristics of any material incorporating this compound.
Table 1: Potential Contributions of Functional Groups in this compound to Material Properties
| Functional Group | Potential Contribution to Material Properties |
| Cyano (-CN) | - Precursor for heterocyclic synthesis- Potential for charge transport in electronic materials- Can influence dielectric properties |
| Amide (-CONH-) | - Hydrogen bonding for self-assembly and mechanical strength- Can act as a coordinating site for metal ions |
| N,N-Dibenzyl | - Introduces aromaticity and potential for π-π stacking- Increases steric bulk, affecting solubility and morphology- May enhance thermal stability |
It is important to reiterate that these are theoretical contributions based on the known chemistry of the functional groups. Experimental validation of the role of this compound in the design of functional materials is currently lacking in the scientific literature. Future research in this area would be necessary to substantiate these hypotheses.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reaction Pathways and Synthetic Transformations
While N,N-dibenzyl-2-cyanoacetamide is a known precursor in certain synthetic routes, a vast expanse of its chemical reactivity remains to be explored. The presence of an active methylene (B1212753) group, a cyano moiety, and a tertiary amide offers a rich playground for the discovery of novel transformations.
Future research is poised to move beyond traditional reactions and delve into more intricate and efficient synthetic strategies. Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, represent a significant area of opportunity. nih.govnih.govrug.nlnih.gov For instance, variations of the Gewald three-component reaction, which typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to form 2-aminothiophenes, could be adapted for this compound to generate highly substituted thiophene (B33073) derivatives. nih.govnih.gov
Furthermore, the exploration of C-H activation reactions at the active methylene position or even on the benzyl (B1604629) groups could open up new avenues for direct functionalization, bypassing the need for pre-functionalized substrates. beilstein-journals.orgwjarr.comresearchgate.netnih.gov The application of photoredox catalysis and electrocatalysis also presents exciting possibilities for novel transformations under mild conditions, potentially leading to the discovery of unprecedented reaction pathways involving the cyano and amide functionalities. scilit.comnoaa.gov
Table 1: Potential Undiscovered Reaction Pathways for this compound
| Reaction Type | Potential Reactants | Potential Products | Key Advantages |
|---|---|---|---|
| Multicomponent Reactions (e.g., Gewald type) | Aldehydes/Ketones, Elemental Sulfur | Highly substituted 2-aminothiophenes | High atom economy, molecular complexity in a single step |
| C-H Activation | Coupling partners (e.g., aryl halides, alkenes) | Directly functionalized derivatives | Avoids pre-functionalization, increases synthetic efficiency |
| Photoredox Catalysis | Radical precursors, unsaturated compounds | Novel C-C and C-heteroatom bond formations | Mild reaction conditions, unique reactivity |
| Electrosynthesis | Various electrophiles and nucleophiles | Oxidized or reduced derivatives, novel couplings | Avoids stoichiometric reagents, precise control over reactivity |
Development of Advanced and Sustainable Catalytic Systems
The future of synthesizing and utilizing this compound will heavily rely on the development of advanced and sustainable catalytic systems. Green chemistry principles are increasingly guiding synthetic strategies, pushing for the use of catalysts that are efficient, selective, and environmentally benign.
Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for various transformations. beilstein-journals.orgrsc.org Chiral organocatalysts could be employed for asymmetric reactions, leading to the synthesis of enantiomerically enriched products derived from this compound. This is particularly relevant for applications in medicinal chemistry where stereochemistry is crucial.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, is another promising frontier. tandfonline.comjst.go.jpelsevierpure.com Nitrile- and amide-hydrolyzing enzymes could be explored for selective transformations of the functional groups in this compound. tandfonline.comjst.go.jpelsevierpure.com Furthermore, engineered enzymes could be developed to catalyze novel bond formations that are not achievable through traditional chemical methods. nih.govnih.gov
The use of nanocatalysts also holds significant potential. reading.ac.uk Their high surface area-to-volume ratio and unique electronic properties can lead to enhanced catalytic activity and selectivity. Magnetic nanoparticles, for example, can be functionalized with catalytic species, allowing for easy recovery and reuse of the catalyst, thereby improving the sustainability of the process.
Table 2: Comparison of Potential Catalytic Systems for this compound
| Catalytic System | Potential Application | Advantages | Challenges |
|---|---|---|---|
| Organocatalysis | Asymmetric synthesis, Michael additions, Aldol reactions | Metal-free, low toxicity, readily available | Lower turnover numbers compared to metal catalysts |
| Biocatalysis | Selective hydrolysis, asymmetric reductions/oxidations | High selectivity, mild reaction conditions, biodegradable | Enzyme stability, substrate scope limitations |
| Nanocatalysis | C-C coupling, hydrogenations, oxidations | High activity, recyclability, tunable properties | Potential for leaching, aggregation |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. For the synthesis and derivatization of this compound, microfluidic reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgnih.govbohrium.com This level of control can lead to higher yields, fewer byproducts, and the ability to safely perform reactions that are difficult to control in batch.
Automated synthesis platforms can further revolutionize the exploration of this compound's chemical space. merckmillipore.comresearchgate.netresearchgate.netnih.gov These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and the generation of libraries of derivatives for biological or materials science applications. researchgate.netnih.gov The integration of automated synthesis with continuous flow systems can create powerful, high-throughput discovery engines.
Table 3: Hypothetical Parameters for Continuous Flow Synthesis of a Derivative of this compound
| Parameter | Value | Rationale |
|---|---|---|
| Reactor Type | Micro-packed bed reactor | High surface area for heterogeneous catalysis |
| Catalyst | Immobilized organocatalyst | Facilitates product purification and catalyst recycling |
| Flow Rate | 0.1 - 1.0 mL/min | Allows for precise control of residence time |
| Temperature | 60 - 120 °C | Enables rapid reaction kinetics |
| Pressure | 5 - 15 bar | Allows for the use of solvents above their boiling points |
Advanced Computational Modeling for Predictive Chemical Synthesis and Design
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Density Functional Theory (DFT) can be employed to elucidate the mechanisms of known and potential reactions of this compound. researchgate.netnih.govmdpi.comrsc.orgmdpi.com By understanding the energetic profiles of different reaction pathways, researchers can predict the most likely products and optimize reaction conditions to favor the desired outcome. DFT can also be used to design novel catalysts with enhanced activity and selectivity for specific transformations.
The rise of machine learning and artificial intelligence is set to further transform chemical synthesis. rjptonline.orgmit.edustanford.edumdpi.comnih.gov By training algorithms on large datasets of known reactions, it is becoming possible to predict the products of unknown reactions with increasing accuracy. mit.edumdpi.com For this compound, machine learning models could be used to predict the outcomes of a wide range of potential reactions, accelerating the discovery of new synthetic routes and novel derivatives. Furthermore, generative models can be used to design new molecules based on this compound with desired properties, which can then be synthesized and tested.
Table 4: Application of Computational Methods in the Study of this compound
| Computational Method | Specific Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic investigation of a novel cyclization reaction | Identification of transition states and intermediates, prediction of reaction barriers |
| Machine Learning (Reaction Prediction) | Predicting the outcome of a multicomponent reaction | Ranking of potential products based on likelihood of formation |
| Molecular Dynamics (MD) Simulations | Studying the interaction of a derivative with a biological target | Understanding binding modes and affinities |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of a library of derivatives | Identification of key structural features for activity |
Q & A
Q. What are the recommended synthetic routes for N,N-dibenzyl-2-cyanoacetamide in laboratory settings?
Methodological Answer: A multi-step synthesis approach can be adapted from related cyanoacetamide derivatives. For example, substituted nitrobenzene intermediates can undergo nucleophilic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF), followed by reduction (e.g., Fe/HCl) to form aniline derivatives. Condensation with cyanoacetic acid using coupling agents like DCC or EDCI under inert atmospheres yields the target compound. Reaction progress should be monitored via TLC or HPLC .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste should be segregated into halogenated solvent containers and disposed via certified hazardous waste services. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Q. Which analytical techniques are prioritized for structural validation of this compound?
Methodological Answer: Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm benzyl proton environments and cyano group presence. FT-IR can validate C≡N stretching (~2200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (using WinGX or ORTEP-3 for structure refinement) provides unambiguous confirmation .
Advanced Research Questions
Q. How can condensation reaction yields be optimized for this compound synthesis?
Methodological Answer: Screen catalysts (e.g., DMAP, pyridine) to enhance reactivity between amines and cyanoacetic acid. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (0°C to reflux) should be tested. Use design of experiments (DoE) to identify optimal molar ratios and reaction times. Monitor by in-situ IR to track carbonyl intermediate formation .
Q. What approaches resolve discrepancies in crystallographic data for this compound polymorphs?
Methodological Answer: Perform temperature-dependent XRD to identify polymorphic transitions. Cross-validate using DFT calculations (e.g., Gaussian or ORCA) to compare experimental vs. theoretical bond lengths/angles. Use Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions contributing to packing variations .
Q. How do electronic effects of benzyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer: Synthesize derivatives with electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -NO₂) groups on benzyl rings. Compare reaction rates via kinetic studies (UV-Vis monitoring) and analyze using Hammett plots . DFT-based Fukui indices can predict electrophilic/nucleophilic sites .
Q. Which computational methods predict tautomeric equilibria in this compound?
Methodological Answer: Use ab initio molecular dynamics (AIMD) simulations (in solvents like acetonitrile) to model keto-enol tautomerism. Validate with ¹H NMR variable-temperature (VT-NMR) experiments. Calculate tautomer stability via Gibbs free energy differences at the B3LYP/6-311++G(d,p) level .
Q. How to validate purity when HPLC and GC-MS results conflict?
Methodological Answer: Employ orthogonal methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
